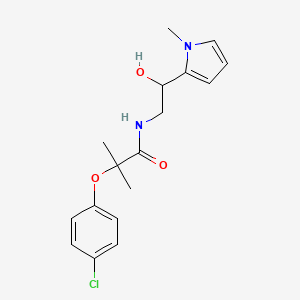

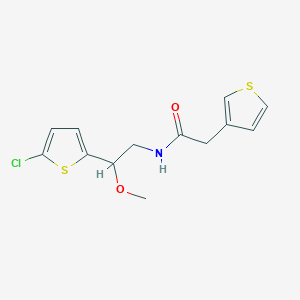

2-(4-chlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-chlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C17H21ClN2O3 and its molecular weight is 336.82. The purity is usually 95%.

BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hydrogen Bonding and Molecular Structure

Researchers have explored the molecular structure and hydrogen bonding patterns of compounds with structural similarities to 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylpropanamide. These studies provide insights into the potential applications of such compounds in designing new materials with specific properties. For example, Kubicki et al. (2000) focused on the crystal structures of three anticonvulsant enaminones, highlighting the role of hydrogen bonding in their molecular arrangement. This research suggests that understanding the hydrogen bonding and molecular structure of complex compounds can inform the development of new materials with desired physical and chemical characteristics (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Characterization of Conductive Polymers

Another area of application is in the synthesis and characterization of conductive polymers. Gueye et al. (2016) reported on the development of highly conductive poly(3,4-ethylenedioxythiophene) (PEDOT) films, demonstrating the potential of precise synthesis and dopant engineering to enhance conductivity. This work illustrates the relevance of such chemical compounds in creating advanced materials for electronics and energy storage applications (Gueye et al., 2016).

Antimicrobial Activity

Research on derivatives of pyrrole, a core component of the chemical compound , has shown promising antimicrobial activities. Gadzhily et al. (2010) synthesized a series of 2-alkyl-1-(2-diethylamino(morpholino)methyl-carbonylethoxy)pyrroles, evaluating their antimicrobial effectiveness. This indicates potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Gadzhily et al., 2010).

Polymerization and Material Properties

The research also extends to the polymerization processes and the resulting material properties. Labourdette et al. (2009) described the synthesis of chiral diaminophenoxy proligands and their zinc ethyl complexes, showcasing the intricate balance between reactivity and the catalytic potential of these complexes in polymerization processes. Such studies underline the importance of molecular design in creating polymers with specific characteristics for industrial applications (Labourdette et al., 2009).

Analytical Chemistry and Environmental Monitoring

Finally, compounds with chlorophenoxy groups have been explored for their utility in analytical chemistry, particularly in the detection and quantification of environmental pollutants. Wintersteiger et al. (1999) developed a highly selective and sensitive method for determining trace levels of chlorophenoxy acid herbicides, highlighting the importance of such chemical analyses in environmental monitoring and protection (Wintersteiger, Goger, & Krautgartner, 1999).

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O3/c1-17(2,23-13-8-6-12(18)7-9-13)16(22)19-11-15(21)14-5-4-10-20(14)3/h4-10,15,21H,11H2,1-3H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVGFASQZNZULX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC(C1=CC=CN1C)O)OC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazinecarbothioamide](/img/structure/B2366509.png)

![3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2366512.png)

![N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2366517.png)

![2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile](/img/structure/B2366518.png)

![2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2366524.png)

![2-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2366527.png)